3-O-(E)-p-Coumaroylbetulin
Overview
Description
3-O-(E)-p-Coumaroylbetulin is a naturally occurring compound that belongs to the class of triterpenoids. It is derived from betulin, a substance found in the bark of birch trees. The compound is characterized by the presence of a p-coumaroyl group attached to the 3-O position of betulin. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(E)-p-Coumaroylbetulin typically involves the esterification of betulin with p-coumaric acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The process involves the activation of the carboxyl group of p-coumaric acid, followed by its reaction with the hydroxyl group at the 3-O position of betulin.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of betulin from birch bark, followed by its chemical modification. The extraction process involves the use of solvents such as ethanol or methanol to isolate betulin. The subsequent esterification step is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-O-(E)-p-Coumaroylbetulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-O-(E)-p-Coumaroylbetulin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 3-O-(E)-p-Coumaroylbetulin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Betulin: The parent compound, lacking the p-coumaroyl group.
Betulinic Acid: A derivative with a carboxyl group at the C-28 position.
Oleanolic Acid: Another triterpenoid with similar biological activities.
Uniqueness
3-O-(E)-p-Coumaroylbetulin is unique due to the presence of the p-coumaroyl group, which enhances its biological activities compared to its parent compound, betulin. This modification imparts improved antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQBZHKUPHHSC-LNVBJZNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of 3-O-(E)-p-Coumaroylbetulin in relation to its antitumor-promoting activity?
A1: Research suggests that the presence of a C-28 carboxyl group in betulinic acid derivatives contributes to greater antitumor-promoting activity compared to betulin, which has a C-28 hydroxymethyl group []. This compound, as a betulinic acid derivative with a C-28 carboxyl group, demonstrated more potent activity in inhibiting tumor promotion in JB6 mouse epidermal cells than betulin []. This highlights the importance of the C-28 carboxyl group for enhancing the compound's activity.
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